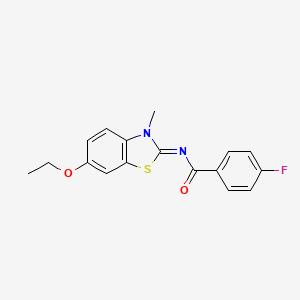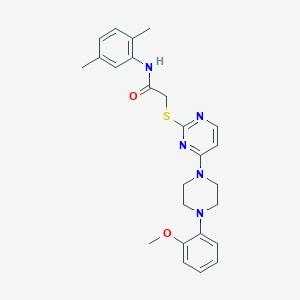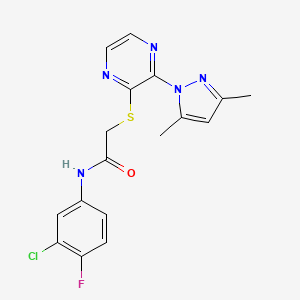
N-(3-chloro-4-fluorophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H15ClFN5OS and its molecular weight is 391.85. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anti-inflammatory Activity
A study by Sunder and Maleraju (2013) described the synthesis of derivatives related to the specified compound, focusing on their anti-inflammatory activity. Eight derivatives were synthesized and their chemical structures confirmed via 1H NMR, IR, and Mass spectra. The study found that among the derivatives, some showed significant to moderate anti-inflammatory activities, highlighting the compound's potential in the development of anti-inflammatory agents (K. Sunder & Jayapal Maleraju, 2013).
Antipsychotic Potential
Research by Wise et al. (1987) investigated a series of novel potential antipsychotic agents closely related to the compound . They reported on compounds that showed antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a typical pathway for clinically available antipsychotic agents. This study opens avenues for developing new antipsychotic drugs with potentially fewer side effects (L D Wise et al., 1987).
Antioxidant and Antitumor Activities
The synthesis and evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles for their cytotoxicity and antioxidant activities were explored by Ghorab et al. (2015). The study found promising activities for these compounds against breast and colon cancer cell lines, suggesting potential therapeutic applications in cancer treatment (M. Ghorab et al., 2015).
Radioligand Imaging for Neuroinflammation
Dollé et al. (2008) conducted a study on the radiosynthesis of [18F]DPA-714, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET), related to the chemical structure of interest. This work has implications for diagnosing and studying neuroinflammation, providing a tool for non-invasive imaging of brain diseases (F. Dollé et al., 2008).
Coordination Complexes and Their Antioxidant Activity
Chkirate et al. (2019) investigated novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, focusing on the effects of hydrogen bonding on the self-assembly process and their antioxidant activity. The study highlights the compound's potential in developing new materials with significant antioxidant properties (K. Chkirate et al., 2019).
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5OS/c1-10-7-11(2)24(23-10)16-17(21-6-5-20-16)26-9-15(25)22-12-3-4-14(19)13(18)8-12/h3-8H,9H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJONLTVAKAULDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2SCC(=O)NC3=CC(=C(C=C3)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


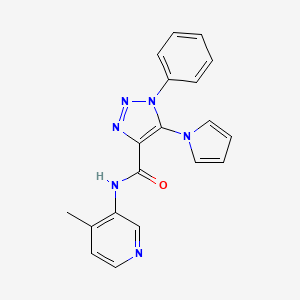
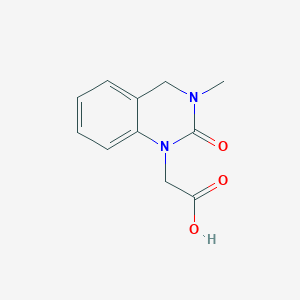
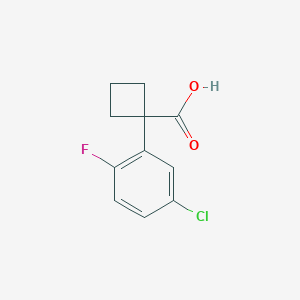
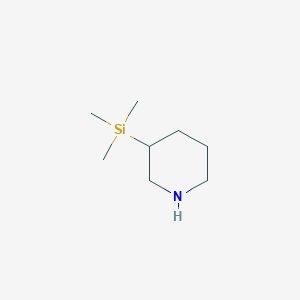
![2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid](/img/structure/B2744312.png)


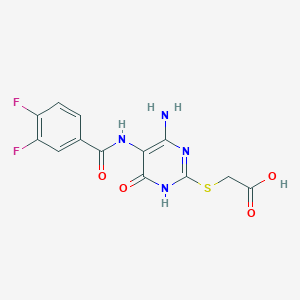
![N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2744319.png)
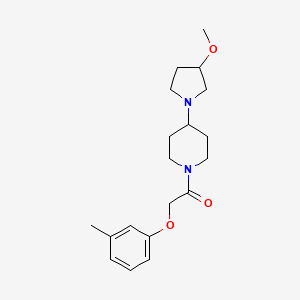
![N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2744323.png)
